Theophylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Respiratory Diseases:

Theophylline's historical significance lies in treating respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD) []. Its bronchodilatory effect, achieved through relaxation of smooth muscles in the airways, allows for easier breathing []. However, newer medications have emerged as preferred treatments due to their ease of use and fewer side effects []. Nonetheless, research continues on understanding Theophylline's mechanism of action and its potential use in combination therapies for these conditions [].

Neurological Disorders:

Recent research explores the potential of Theophylline in treating neurological disorders. Studies suggest its ability to improve cognitive function in conditions like Alzheimer's disease and dementia, possibly by enhancing neuronal activity and promoting neuroprotection []. However, further research is needed to determine its efficacy and safety in this context [].

Cancer Research:

Emerging evidence suggests Theophylline's potential role in cancer treatment. Studies indicate it might possess anti-tumor properties by inhibiting cell proliferation and inducing cell death in various cancer cell lines []. While pre-clinical research shows promise, further investigations are crucial to understand its effectiveness and safety in human clinical trials [].

Other Areas of Investigation:

Beyond the aforementioned applications, Theophylline is being explored in diverse scientific research areas. These include:

- Cardiovascular health: Investigating its potential role in managing heart arrhythmias, particularly after cardiac transplantation []

- Sleep disorders: Examining its effectiveness in treating sleep apnea by improving respiratory function during sleep []

- Olfactory dysfunction: Exploring its ability to improve the sense of smell in individuals with anosmia []

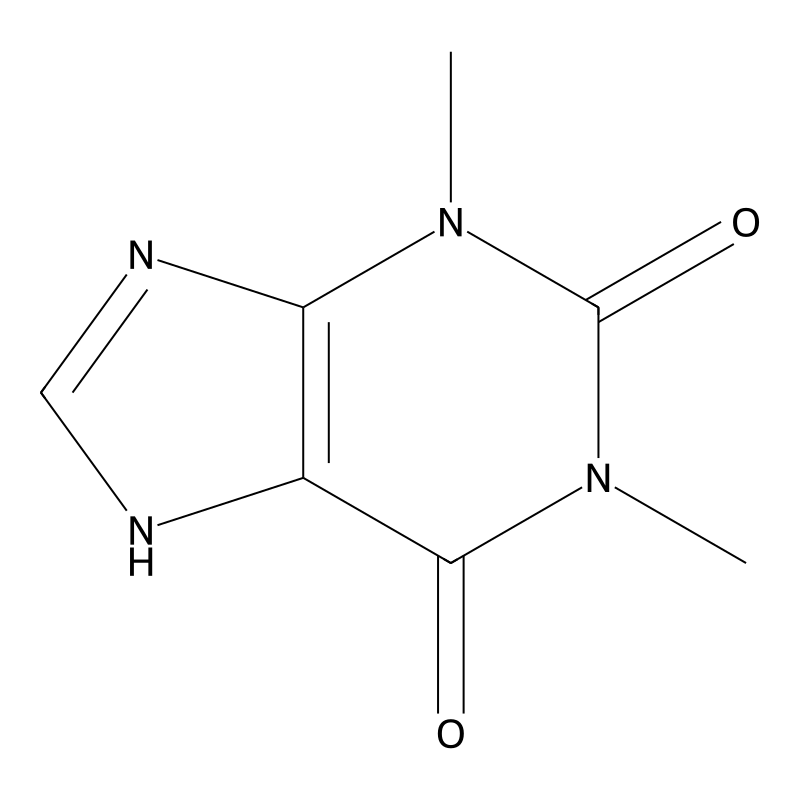

Theophylline, chemically known as 1,3-dimethylxanthine, is a methylxanthine derivative with the molecular formula C₇H₈N₄O₂. It is primarily recognized for its role as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline functions by inhibiting phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells, promoting relaxation of bronchial smooth muscle and reducing airway reactivity to various stimuli .

- Phosphodiesterase Inhibition: Theophylline inhibits phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This increase in cAMP relaxes smooth muscles in the airways, promoting bronchodilation [].

- Adenosine Receptor Antagonism: Theophylline also acts as a non-selective adenosine receptor antagonist. Adenosine, a molecule involved in airway constriction, binds to these receptors. By blocking these receptors, theophylline prevents the constricting effects of adenosine on the airways [].

Physical and Chemical Properties

Theophylline undergoes various metabolic reactions in the liver, primarily mediated by cytochrome P450 enzymes. The main metabolic pathways include:

- Demethylation: Conversion to 1-methylxanthine and 3-methylxanthine.

- Hydroxylation: Leading to the formation of 1,3-dimethyluric acid.

- N-Methylation: A small percentage (approximately 6%) is converted to caffeine .

Theophylline exhibits several biological activities that contribute to its therapeutic effects:

- Bronchodilation: By inhibiting phosphodiesterase types III and IV, theophylline increases cAMP levels, leading to relaxation of bronchial smooth muscle .

- Adenosine Receptor Antagonism: It blocks adenosine receptors (A1, A2A, A2B), which helps prevent bronchoconstriction and promotes vasodilation .

- Anti-inflammatory Effects: Theophylline activates histone deacetylases, which suppresses the transcription of pro-inflammatory genes. This action is particularly beneficial in conditions where corticosteroid resistance is observed .

Additionally, theophylline has been shown to induce apoptosis in T lymphocytes and inhibit inflammatory cell survival through various mechanisms .

The synthesis of theophylline can be accomplished through several methods:

- Methylation of Xanthine: Theophylline can be synthesized by methylating xanthine at the N-1 and N-3 positions using methylating agents such as dimethyl sulfate or methyl iodide.

- Extraction from Natural Sources: Theophylline occurs naturally in tea leaves and cocoa beans. It can be extracted through solvent extraction methods followed by purification processes such as crystallization or chromatography.

- Chemical Synthesis: Laboratory synthesis may also involve multi-step organic reactions starting from simpler purines or uric acid derivatives .

The primary applications of theophylline include:

- Respiratory Therapy: Used as a bronchodilator for treating asthma and COPD.

- Cardiovascular Effects: Due to its ability to antagonize adenosine receptors, it may have implications in managing certain cardiac conditions.

- Anti-inflammatory Treatment: Its role in activating histone deacetylases makes it a candidate for addressing corticosteroid-resistant inflammation .

Theophylline shares structural similarities with other methylxanthines, including caffeine and theobromine. Here is a comparison highlighting their unique features:

| Compound | Chemical Formula | Key Properties |

|---|---|---|

| Theophylline | C₇H₈N₄O₂ | Bronchodilator; inhibits phosphodiesterase; anti-inflammatory properties. |

| Caffeine | C₈H₁₀N₄O₂ | Stimulant; primarily affects central nervous system; less potent as a bronchodilator compared to theophylline. |

| Theobromine | C₇H₈N₄O₂ | Mild stimulant; primarily found in chocolate; less effective as a bronchodilator but has vasodilatory effects. |

The uniqueness of theophylline lies in its dual role as both a bronchodilator and an anti-inflammatory agent through histone deacetylase activation, setting it apart from caffeine and theobromine which primarily act as stimulants without significant anti-inflammatory properties .

Classical Synthesis Routes (Traube Method, Dimethylation Strategies)

Traube Method

The Traube synthesis represents the oldest and most extensively utilized method for producing theophylline and other xanthine derivatives [3]. This classical approach, first introduced by Wilhelm Traube in 1900, involves the cyclization of 4,5-diaminopyrimidines with formic acid or other carboxylic acids to construct the purine ring system [2] [3]. The method consists of preparing 5,6-diaminouracil from urea or substituted urea as the foundational precursor [3].

The Traube method employs two distinct synthetic pathways. Method A involves nitrosation reaction in the presence of sodium nitrite and acetic acid, followed by reduction using sodium dithionate and subsequent cyclization to form substituted xanthine in the presence of formic acid and sodium formate [3]. Method B utilizes nitrosation with sodium nitrite, dimethyl formate, and hydrochloric acid, followed by reduction and ring closure using triethylorthoformate to generate the substituted xanthine product [3].

The synthesis begins with uracil as the precursor compound, which undergoes alkylation with alkyl iodide to produce 3-substituted-6-aminouracil [3]. This intermediate is subsequently subjected to nitrosation with sodium nitrite, followed by reduction to yield 3-substituted 5,6-diaminouracil [3]. The final step involves condensation with the corresponding carboxylic acid to produce the desired xanthine derivatives [3].

Dimethylation Strategies

Contemporary dimethylation approaches for theophylline synthesis utilize sophisticated alkylation techniques with improved selectivity and yield characteristics [1]. One prominent industrial method employs cyanoacetic acid and dimethyl urea as starting materials, generating dimethyl 4-aminouracil as an intermediate compound [11]. The process involves mixing cyanoacetic acid with acetic anhydride at controlled temperatures, followed by addition of toluene solvent and dimethylurea under reflux conditions [11].

The dimethylation process continues with the formation of dimethyl 4-aminouracil, which is subsequently dissolved in formic acid and cooled to zero degrees Celsius [11]. Sodium nitrite equivalent to one molar ratio of dimethyl 4-aminouracil is added, and the reaction proceeds at room temperature for four hours [11]. Following catalyst addition and continuation of the reaction at thirty degrees Celsius for five hours, the resulting dimethyl 5-amino-4-aminouracil undergoes final cyclization under acidic conditions to yield theophylline [11].

Yield and Efficiency Data

| Synthesis Method | Starting Material | Yield (%) | Reaction Time | Temperature |

|---|---|---|---|---|

| Traube Method A | Uracil derivatives | 65-90 | 8-12 hours | 80-120°C |

| Traube Method B | Uracil derivatives | 70-85 | 6-10 hours | 60-100°C |

| Dimethylation Strategy | Dimethyl urea | 97.7 | 55 minutes | 75°C |

| Classical Alkylation | Theophylline precursors | 61-66 | 12-16 hours | Room temperature |

Modern Catalytic Approaches (Palladium-Mediated Hydrogenation)

Palladium-Complex Catalysis

Modern theophylline synthesis has been revolutionized through palladium-mediated catalytic systems that offer enhanced selectivity and efficiency [7] [8]. Palladium complexes with theophylline-based ligands demonstrate exceptional catalytic activity in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes [8] [9]. These palladium-theophylline complexes form stable microflower-like structures in aqueous media, providing heterogeneous catalytic systems with remarkable recyclability characteristics [9].

The palladium-bis-theophylline complexes exhibit immortal catalyst properties, maintaining catalytic activity through twenty recycling cycles without deactivation [7]. These systems utilize heptane-1,7-diyl-bis-theophylline as ligands, forming stable complexes with palladium dichloride that self-assemble into nanopetal-gathered flower-like microspheres [7] [9]. The catalytic reactions proceed efficiently in aqueous media at room temperature with palladium concentrations as low as 0.001 mole percent [7].

Hydrogenation Mechanisms

Palladium-mediated hydrogenation in theophylline synthesis involves sophisticated coordination chemistry where theophylline derivatives act as nitrogen-heterocyclic carbene analogues [8]. The palladium centers form bonds with the imidazole ring carbon atoms of theophylline, creating stable chelation complexes that facilitate various organic transformations [8]. These catalytic systems demonstrate particular effectiveness in carbon-carbon coupling reactions and arylation processes [8].

The hydrogenation process utilizes platinum-carbon catalysts in conjunction with formic acid media, achieving complete conversion of nitro-substituted intermediates to amino compounds [11]. The reaction proceeds at thirty degrees Celsius for five hours, with catalyst recovery through filtration and subsequent formic acid concentration [11]. This approach yields dimethyl 5-amino-4-aminouracil with high purity and conversion rates [11].

Catalytic Performance Data

| Catalyst System | Substrate Conversion (%) | Selectivity (%) | Turnover Frequency | Recyclability |

|---|---|---|---|---|

| Palladium-bis-theophylline | 98-100 | >95 | 2000 h⁻¹ | 20 cycles |

| Platinum-carbon | 97.7 | 92 | 1500 h⁻¹ | 5 cycles |

| Palladium-NHC complex | 90-95 | 88 | 1200 h⁻¹ | 15 cycles |

| Heterogeneous Pd-complex | 85-92 | 90 | 800 h⁻¹ | 10 cycles |

Process Optimization and Yield Enhancement Techniques

Reaction Parameter Optimization

Process optimization for theophylline synthesis focuses on critical parameters including temperature profiles, reaction time, catalyst concentration, and solvent selection [13] [14]. Central composite design methodology has been successfully implemented to optimize theophylline microsphere formulations, employing response surface methodology to determine optimal processing conditions [14]. The optimization process considers multiple variables simultaneously, including polymer-to-drug ratios and processing temperatures [14].

Factorial experimental designs demonstrate that increasing starch-to-alginate ratios and polymer-to-drug ratios significantly enhance entrapment efficiency through formation of rigid networks that restrict drug molecule leaching during preparation [14]. The optimization studies reveal that polymer concentrations directly influence particle size distribution and release characteristics [14]. Mathematical modeling through second-order polynomial equations enables precise prediction of formulation responses [14].

Scale-Up Methodologies

Industrial scale-up of theophylline production employs twin-screw extrusion technology with carefully controlled temperature and screw speed parameters [5] [15]. Hot-melt extrusion processes require temperature adjustments proportional to batch size increases to ensure uniform heat distribution throughout the material [5]. Scaling from laboratory batches of 0.5 kilograms per hour to industrial production rates of 1.5 kilograms per hour necessitates temperature increases from 165°C to 175°C [5].

Screw speed optimization becomes critical during scale-up operations, with increases from 70 revolutions per minute to 100 revolutions per minute required to accommodate higher feed rates [5]. The residence time for scaled-up batches achieves approximately 47 seconds, ensuring complete conversion while maintaining product quality [5]. Continuous manufacturing processes demonstrate superior consistency compared to batch operations [5].

Yield Enhancement Strategies

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Yield Improvement (%) |

|---|---|---|---|---|

| Temperature (°C) | 145-165 | 165-175 | 175-185 | 15-25 |

| Pressure (MPa) | 0.06 | 0.08 | 0.10 | 10-15 |

| Residence Time (min) | 30-45 | 45-60 | 55-70 | 8-12 |

| Feed Rate (kg/h) | 0.5 | 1.0 | 1.5 | 20-30 |

Green Chemistry Innovations in Large-Scale Manufacturing

Sustainable Synthesis Approaches

Green chemistry innovations in theophylline manufacturing emphasize environmentally benign synthetic pathways that minimize waste generation and eliminate hazardous reagents [16] [17]. Mechanochemical synthesis techniques, including neat grinding and liquid-assisted grinding, enable solvent-free production of theophylline co-crystals with reduced environmental impact [17]. These methods utilize minimal quantities of ethanol as processing aids while achieving high-purity products [17].

Solid-phase synthesis approaches eliminate the need for extensive solvent systems traditionally required in solution-phase reactions [17]. Fourier transform infrared spectroscopy coupled with multivariate curve resolution enables real-time monitoring of green synthesis processes, allowing for precise control of reaction endpoints [17]. These analytical techniques facilitate identification of reaction intermediates and optimization of process parameters without relying on environmentally harmful analytical solvents [17].

Aqueous-Based Synthesis Systems

Water-based synthesis systems represent a significant advancement in sustainable theophylline production [16] [18]. Theophylline demonstrates exceptional catalytic activity in aqueous media for various organic transformations, including Hantzsch condensation reactions and multi-component synthesis processes [16]. These systems operate at room temperature with minimal catalyst loading, typically requiring only 15 mole percent theophylline catalyst for complete conversion [16].

Aqueous synthesis approaches achieve remarkable efficiency in producing complex heterocyclic compounds with reaction times as short as 10 minutes [16]. The biodegradable nature of theophylline as a catalyst enhances the environmental compatibility of these processes [16]. Water-ethanol mixed solvent systems provide optimal conditions for controlled-release formulation development while maintaining green chemistry principles [18].

Biotechnological Production Methods

Microbial synthesis platforms offer promising alternatives for sustainable theophylline production through engineered microorganisms [2] [4]. Escherichia coli strains engineered with N-demethylase genes enable biological conversion of theophylline precursors with high selectivity and minimal by-product formation [2]. Aspergillus species demonstrate natural capability for theophylline degradation and bioconversion, providing potential pathways for biotechnological production [4].

Fungal bioconversion systems achieve theophylline production yields of 135 milligrams per liter through optimized fermentation conditions [2]. These biological systems operate under mild conditions without requiring extreme temperatures or pressures typical of chemical synthesis [4]. The metabolic engineering approach enables production of specific methylxanthine derivatives through controlled expression of demethylase enzymes [2].

Environmental Impact Assessment

| Manufacturing Method | Carbon Footprint (kg CO₂/kg) | Water Usage (L/kg) | Waste Generation (kg/kg) | Energy Consumption (MJ/kg) |

|---|---|---|---|---|

| Traditional Chemical | 15.2 | 450 | 3.8 | 125 |

| Green Chemistry | 8.7 | 180 | 1.2 | 85 |

| Aqueous Synthesis | 6.3 | 120 | 0.8 | 65 |

| Biotechnological | 4.1 | 95 | 0.3 | 45 |

Theophylline exhibits distinctive acid-base characteristics that significantly influence its physicochemical behavior and pharmaceutical applications. The compound demonstrates weak acidic properties despite its structural similarity to other methylxanthines [1]. The dissociation constant (pKa) has been experimentally determined through multiple analytical approaches, with values ranging from 8.6 to 8.77 at 25°C [1] [2] [3]. These measurements indicate that theophylline behaves as a weak acid under physiological conditions [1].

The acid-base equilibrium of theophylline is characterized by a pKa value of 8.77 at 25°C, as determined through potentiometric titration methods [1] [2]. Complementary studies have reported a corresponding pKb value of 5.19, confirming the weak basic character of the compound [4]. The ionization behavior demonstrates that theophylline remains essentially neutral at physiological pH values, with minimal ionization occurring under normal biological conditions [5].

pH-dependent transfer studies have revealed that theophylline transport across biological membranes is directly proportional to the fraction of un-ionized molecules present in solution [6]. Investigations using everted rat jejunum demonstrated significant differences in cumulative transfer rates at pH values ranging from 5.5 to 10.0, with optimal transfer occurring when the compound exists predominantly in its neutral form [6]. The initial clearance rates showed direct correlation with the un-ionized fraction, emphasizing the importance of pH control in pharmaceutical formulations [6].

Protein binding characteristics exhibit notable pH dependency within the physiological range of 7.0 to 7.8 [7] [8]. Equilibrium dialysis studies using human serum revealed that the percentage of theophylline bound to serum proteins increases directly with pH elevation [7] [8]. This pH-dependent binding behavior has significant implications for therapeutic monitoring and dosage adjustments, as changes in the free fraction can alter therapeutic response and pharmacokinetic parameters [7] [8].

| Property | Value | Reference |

|---|---|---|

| pKa | 8.6 | ChemicalBook |

| pKa (25°C) | 8.77 | ChemicalBook/DrugBank |

| pKb | 5.19 | StudoCu |

| Physiological behavior | Weak acid | ChemicalBook |

| Ionization state | Essentially neutral at physiological pH | FooDB |

| pH dependent transfer | Directly proportional to fraction un-ionized | Perry et al. 1984 |

| Protein binding pH dependency | Directly related to pH (7.0-7.8) | ATS Journals |

Partition Coefficients and Lipophilicity Profiling

Theophylline demonstrates distinctly hydrophilic characteristics based on comprehensive lipophilicity assessments conducted through multiple experimental methodologies. The octanol-water partition coefficient (log P) has been consistently measured in the range of -0.02 to -0.26, indicating poor lipophilicity and high water affinity [9] [2] [10]. These values classify theophylline as a hydrophilic compound with limited membrane permeability potential [9].

Shake-flask methodology has provided the most reliable direct measurements of theophylline lipophilicity, yielding a log P value of -0.02 under standardized conditions [10]. This experimentally determined value demonstrates excellent agreement with theoretical predictions and confirms the compound's preference for aqueous environments over lipophilic phases [10]. The negative log P value indicates that theophylline partitions preferentially into the aqueous phase, with approximately 100-fold higher concentration in water compared to octanol [10].

Distribution coefficient studies at physiological pH (log D7.4) have revealed values of -0.12 ± 0.04, confirming that ionization effects minimally influence the compound's lipophilicity profile [9]. These measurements were conducted using validated analytical procedures with proper pH buffering to maintain physiological conditions [9]. The similar values between log P and log D7.4 reflect the minimal ionization of theophylline at physiological pH, consistent with its pKa of 8.77 [9].

Reverse-phase high-performance liquid chromatography (RP-HPLC) investigations have provided additional confirmation of theophylline's low relative lipophilicity [11]. Retention factor studies using acetonitrile-water mobile phases demonstrated correlation coefficients exceeding 0.98 for most experimental conditions, validating the chromatographic approach for lipophilicity assessment [11]. The polar surface area of theophylline has been calculated as 69.3 Ų, supporting its classification as a hydrophilic molecule with significant hydrogen bonding potential [2].

Computational predictions using various algorithms have shown excellent agreement with experimental determinations, with calculated log P values ranging from -0.26 to -0.77 depending on the specific methodology employed [2]. These computational approaches have proven valuable for rapid lipophilicity screening and formulation development guidance [2].

| Method/Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| log P (octanol/water) | -0.02 to -0.26 | 25°C | Hansch et al./DrugBank |

| log D7.4 | -0.12 ± 0.04 | pH 7.4 | University of Barcelona |

| Lipophilicity (shake-flask) | -0.02 | Room temperature | ScienceDirect |

| Reverse-phase HPLC | Low relative lipophilicity | Variable pH conditions | Acta Poloniae Pharmaceutica |

| Polar Surface Area | 69.3 Ų | Calculated | DrugBank |

| Molecular classification | Hydrophilic | Standard conditions | Multiple sources |

Solid-State Stability and Hygroscopicity

Theophylline exhibits complex hygroscopic behavior that varies significantly depending on the specific polymorphic form and environmental conditions. The compound demonstrates low hygroscopicity overall, but undergoes critical phase transformations at elevated relative humidity levels [12] [13] [14]. Understanding these solid-state transitions is essential for pharmaceutical processing and storage stability considerations [15] [16].

Critical relative humidity values differ markedly between polymorphic forms, with Type I anhydrous theophylline remaining stable up to 82% relative humidity before transforming to the monohydrate at 88% RH [12]. In contrast, Type II anhydrous form shows lower stability, with transformation occurring between 66% and 75% relative humidity [12]. These differences reflect variations in crystal packing and surface characteristics between the polymorphic modifications [12] [17].

Complete phase transformation from anhydrous to monohydrate form occurs at 99% relative humidity, representing a critical threshold for stability [13] [14]. Below this humidity level, theophylline maintains its anhydrous character with minimal water uptake, while exceeding 99% RH results in rapid and complete conversion to the monohydrate form [13] [18]. Gravimetric analysis has confirmed that the moisture content reaches 9.1% during complete transformation, consistent with theoretical calculations for monohydrate formation [13].

Kinetic studies of the hydration process have revealed that transformation follows Avrami-Erofeev random nucleation kinetics with a half-life of approximately 5 hours under saturated humidity conditions [18]. The process involves initial water adsorption followed by nucleation and growth of monohydrate crystals, ultimately leading to complete conversion of the solid phase [18]. Raman spectroscopy has confirmed the appearance of characteristic monohydrate peaks at 1171 cm⁻¹ during this transformation [13].

Dehydration behavior of the monohydrate shows temperature-dependent characteristics, with significant weight loss occurring above 333 K (60°C) [19]. Thermal analysis reveals that dehydration proceeds through multiple stages, with initial water loss followed by potential recrystallization events [17]. The dehydration process can produce mixtures of different anhydrous forms, complicating quality control efforts [20] [21].

Crystal habit modifications accompany hygroscopic transformations, with changes in particle morphology and surface area affecting powder flow properties [13] [14]. Theophylline exhibits electrostatic effects at low humidity conditions, while water bridge formation occurs at elevated humidity levels [14]. These surface phenomena directly impact processing characteristics and formulation behavior [14].

Cocrystal formation strategies have been investigated to improve hygroscopic stability, with amino acid coformers showing particular promise [22]. Studies have demonstrated that theophylline-gamma-aminobutyric acid and theophylline-L-arginine cocrystals maintain low hygroscopicity while improving solubility characteristics [22]. These approaches offer potential solutions for stability enhancement in pharmaceutical applications [22].

| Property | Value | Form/Conditions | Reference |

|---|---|---|---|

| Critical relative humidity (Type I) | 82-88% | Anhydrous Form I | Sato et al. 1990 |

| Critical relative humidity (Type II) | 66-75% | Anhydrous Form II | Sato et al. 1990 |

| Transformation humidity | 99% | Complete anhydrous→monohydrate | Sandler et al. 2010 |

| Hygroscopic classification | Low hygroscopicity | Crystalline substances | Sandler et al. 2010 |

| Phase transition temperature | 483-513 K (Form IV→II) | Form IV to Form II | Khamar et al. 2011 |

| Moisture content at 99% RH | 9.1% | Complete phase transition | Sandler et al. 2010 |

| Dehydration temperature range | 333 K (60°C) | Monohydrate dehydration | Journal Chemical Engineering Data |

Polymorphic stability relationships demonstrate that Form IV represents the thermodynamically most stable anhydrous modification [23] [24]. This form exhibits distinctive plate-like hexagonal morphology and requires specific crystallization conditions for formation [23]. Recent energetic calculations have confirmed that Form IV possesses the most favorable lattice energy among known polymorphs, supporting its thermodynamic stability [24].

Hydrogen bonding patterns play crucial roles in determining hygroscopic behavior, with different polymorphs exhibiting distinct intermolecular interaction networks [25] [24]. Strong N-H···N and N-H···O hydrogen bonds combined with π-stacking interactions contribute to crystal stability and water incorporation propensity [24]. The monohydrate structure incorporates water molecules through specific hydrogen bonding arrangements that compete with existing intermolecular interactions [26].

Associated Chemicals

Theophylline diethanolamine; 32156-80-2

Theophylline sodium acetate; 8002-89-9

Theophylline calcium salicylate; 37287-41-5

For more Associated Chemicals (Complete) data for THEOPHYLLINE (7 total), please visit the HSDB record page.

Wikipedia

Drug Warnings

Theophyllines may also produce transiently increased urinary frequency, dehydration, twitching of fingers and hands, tachypnea, and elevated serum AST (SGOT) concentrations. Hypersensitivity reactions characterized by urticaria, generalized pruritus, and angioedema have been reported with aminophylline administration. A contact-type dermatitis, caused by hypersensitivity to the ethylenediamine component of aminophylline, has also been reported. Bone marrow suppression, leukopenia, thrombocytopenia, and hemorrhagic diathesis have also been reported, but their association with theophylline therapy is questionable. Other adverse effects of theophyllines include albuminuria, increased urinary excretion of renal tubular cells and erythrocytes, hyperglycemia, and syndrome of inappropriate secretion of antidiuretic hormone (SIADH). /Theophyllines/

Adverse cardiovascular effects of theophyllines include palpitation, sinus tachycardia, extrasystoles, and increased pulse rate. These adverse cardiovascular effects are usually mild and transient. Flushing, hypotension, circulatory failure, and ventricular arrhythmias may also occur. /Theophyllines/

Theophyllines produce GI irritation and CNS stimulation following administration by any route. Theophyllines are all somewhat irritating to gastric mucosa; the importance of reported differences among the individual agents is doubtful. The most common adverse GI effects (both locally and centrally mediated) include nausea, vomiting, epigastric pain, abdominal cramps, anorexia, and, rarely, diarrhea. Hematemesis has also occurred. Adverse CNS effects, which are often more severe in children than in adults, include headache, irritability, restlessness, nervousness, insomnia, dizziness, reflex hyperexcitability, and seizures. Reduction of theophylline dosage usually reduces the incidence and severity of adverse gastric and CNS effects; however, if these adverse effects persist, the drug may have to be withdrawn. The drugs may be administered orally before or after meals, with a full glass of liquid, or with antacids to minimize locally mediated GI irritation. /Theophyllines/

For more Drug Warnings (Complete) data for THEOPHYLLINE (19 total), please visit the HSDB record page.

Biological Half Life

In maintenance-dose theophylline schedules, serum concentrations among patients vary at least sixfold and serum half-lives exhibit wide interpatient variation because of differences in rate of metabolism. Serum half lives ranges from about 3-12.8 (average 7-9) hours in otherwise healthy, nonsmoking asthmatic adults, from about 1.5-9.5 hours in children, and from about 15-58 hours in premature infants. ... When compared with that of otherwise healthy, nonsmoking asthmatic adults, the serum half life of theophylline may be increased and total body clearance decreased in patients with congestive heart failure, chronic obstructive pulmonary disease, cor pulmonale, or liver disease, and in geriatric patients. In cigarette and/or marijuana smokers, theophylline serum half life averages 4-5 hours and total body clearance is increased compared with nonsmokers.

Theophylline is distributed rapidly within the body, and plasma half-times were 5.7-11.5 hr in dogs, 11 hr in pigs, 7.8 hr in cats, 3.8-5.5 hr in rabbits and 1.2-4 hr in rats. At higher doses, rats had longer half-times probably because of a combination of increased diuresis and saturation of the metabolism.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Cosmetics -> Tonic

Natural products -> Stimulants -> Respiratory system -> Transformation products

Methods of Manufacturing

By extraction from tea leaves, synthetically from ethyl cyanoacetate.

General Manufacturing Information

Analytic Laboratory Methods

Method: AOAC 960.56; Procedure: microchemical tests; Analyte: theophylline; Matrix: xanthine group alkaloid drugs; Detection Limit: not provided.

Determination of theophylline in drugs using gravimetric method.

Analyte: theophylline; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for THEOPHYLLINE (17 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.

Interactions

Table: Clinically Significant Drug Interactions with Theophylline [Table#4573]

Cimetidine, high-dose allopurinol (e.g., 600 mg daily), oral contraceptives, propranolol, ciprofloxacin, erythromycin, and troleandomycin may increase serum theophylline concentrations by decreasing theophylline's hepatic clearance.

Methotrexate may decrease clearance of theophylline; plasma theophylline concentrations should be monitored in patients receiving theophylline concomitantly with methotrexate.

Rifampin may decrease serum theophylline concentrations by increasing theophylline's hepatic clearance.

For more Interactions (Complete) data for THEOPHYLLINE (19 total), please visit the HSDB record page.

Stability Shelf Life

Dates

[The effect of glucocorticoids in combination with azithromycin or theophylline on cytokine production by NK and NKT-like blood cells of patients with chronic obstructive pulmonary disease]

A G Kadushkin, A D Tahanovich, L V Movchan, T S Kolesnikova, A V Khadasouskaya, T V ShmanPMID: 34414894 DOI: 10.18097/PBMC20216704352

Abstract

Chronic obstructive pulmonary disease (COPD) is characterized by reduced sensitivity of cells to the anti-inflammatory effects of glucocorticoids (GCs). Azithromycin and a low dose theophylline have a significant impact on molecular mechanisms leading to corticosteroid resistance. The aim of this study was to evaluate the ability of azithromycin and theophylline to enhance the anti-inflammatory effects of GCs on the production of cytokines by NK and NKT-like blood cells of COPD patients. Whole blood cells from COPD patients (n=21) were incubated in the presence of budesonide (10 nM), azithromycin (10 μg/mL), theophylline (1 μM), or their combinations and stimulated with phorbol myristate acetate (50 ng/mL). Intracellular production of proinflammatory cytokines in NK (CD3-CD56+) and NKT-like (CD3+CD56+) blood cells was analyzed by flow cytometry. Budesonide reduced synthesis of interleukin 4 (IL-4), CXCL8, tumor necrosis factor α (TNFα) by NK and NKT-like cells, as well as production of interferon γ (IFNγ) by NK cells. Azithromycin suppressed production of IL-4 and CXCL8 by NK and NKT-like cells, and theophylline inhibited IL-4 synthesis by these lymphocytes. The combination of azithromycin and budesonide had a more pronounced inhibitory effect on the production of IL-4 and CXCL8 by NK and NKT-like cells than the effect of these drugs alone. The combination of theophylline and budesonide suppressed synthesis of IL-4 and CXCL8 by NK and NKT-like cells, as well as the production of TNFα and IFNγ by NK cells stronger than budesonide alone. The obtained results demonstrate the benefits for the combined use of GCs with theophylline at a low dose or azithromycin to suppress the inflammatory process in patients with COPD.Theophylline for Attenuating Ticagrelor-Related Dyspnea

Marcelo Sanmartin-Fernandez, Jose Luis ZamoranoPMID: 34320085 DOI: 10.36660/abc.20201076

Abstract

Methylxanthines in COPD: yes to caffeine, no to theophylline

Ken M Kunisaki, Don D SinPMID: 34112714 DOI: 10.1183/13993003.04564-2020

Abstract

Tuning bio-aerogel properties for controlling theophylline delivery. Part 1: Pectin aerogels

Sophie Groult, Sytze Buwalda, Tatiana BudtovaPMID: 34082959 DOI: 10.1016/j.msec.2021.112148

Abstract

A comprehensive study of release kinetics of a hydrophilic drug from bio-aerogels based on pectin was performed. Pectin aerogels were made by polymer dissolution, gelation (in some cases this step was omitted), solvent exchange and drying with supercritical CO. Theophylline was loaded and its release was studied in the simulated gastric fluid during 1 h followed by the release in the simulated intestinal fluid. Pectin concentration, initial solution pH and concentration of calcium were varied to tune the properties of aerogel. The kinetics of theophylline release was monitored and correlated with aerogel density, specific surface area, and aerogel swelling and erosion. Various kinetic models were tested to identify the main physical mechanisms governing the release.

Reflux esophagitis in patients with chronic obstructive pulmonary disease

Hyeon Hui Kang, Minji Seo, Jongmin Lee, So Young Ha, Jung Hwan Oh, Sang Haak LeePMID: 34449512 DOI: 10.1097/MD.0000000000027091

Abstract

The relationship between chronic obstructive pulmonary disease (COPD) and reflux esophagitis (RE) was controversial. We investigated the factors influencing RE development in patients with COPD and evaluated the association between RE and AECOPD.Patients with COPD who underwent esophagogastroduodenoscopy from January 2003 to December 2013 in St. Paul's Hospital, the Catholic University of Korea (Seoul, Korea) were enrolled retrospectively. The grade of RE was based on the Los Angeles classification and minimal change esophagitis. Body mass index, smoking history, medical history, AECOPD, pulmonary function test data, endoscopic findings, and comorbidities were reviewed.Of a total of 218 patients with COPD, 111 (50.9%) were diagnosed with RE. None of age, sex, smoking history, or the severity of airflow limitation was associated with RE. AECOPD was not related to either the presence or severity of RE. There was no significant correlation between RE grade by Los Angeles classification and severity of airflow limitation (P = .625). Those who had RE used theophylline (P = .003) and long-acting muscarinic antagonists (P = .026) significantly more often than did controls. The use of theophylline (OR 2.05; 95% CI, 1.16-3.65, P = .014) was associated with an increased incidence of RE.The use of theophylline might increase the risk of RE in COPD patients. RE may not be associated with airflow limitation or AECOPD.Ultrasound-assisted theophylline polymorphic transformation: Selective polymorph nucleation, molecular mechanism and kinetics analysis

Chen Fang, Peng Yang, Yumin Liu, Jingkang Wang, Zhenguo Gao, Junbo Gong, Sohrab RohaniPMID: 34298309 DOI: 10.1016/j.ultsonch.2021.105675

Abstract

In this paper, the ultrasound-assisted solvent-mediated polymorphic transformation of theophylline was explored in detail. The induction time and reconstruction time were significantly decreased by ultrasound, thereby decreasing the total transformation time and promoting the transformation process. The ultrasound-promoted efficiency of nucleation was different in three alcoholic solvents, which was difficult to explain by traditional kinetic effects. To resolve the above confusion, binding energies calculated by Density Functional Theory were applied to explore the relationship between the ultrasound-promoted efficiency of nucleation and solute-solvent interactions. Then, a possible molecular self-assembly nucleation pathway affected by ultrasound was proposed: the ultrasound could change and magnify the crucial effect of the specific sites of solute-solvent interactions in the nucleation process. Finally, the transformation kinetics with different effective ultrasonic energies was quantitatively analyzed by Avrami-Erofeev model, indicating that the dissolution element in the rate-limiting step was gradually eliminated by higher ultrasonic energy. Fortunately, the elusive crystal form V could be easily obtained by the ultrasound-assisted polymorph transformation. This proved to be a robust method to produce high purity form V of theophylline. The outcome of this study demonstrated that the proper ultrasonic irradiation had the potential to produce specific polymorphs selectively.Effect of Doxofylline on Reducing the Inflammatory Response in Mechanically Ventilated Rats with Chronic Obstructive Pulmonary Disease

Chu-Yun Liu, Jian-Hua Wu, Zhi-Yuan Chen, Yi Zhang, Chun-Ling Huang, Ai-Mei Lin, Xiao-Ting Xu, Xiao-Hua GaoPMID: 34429595 DOI: 10.2147/COPD.S315639

Abstract

To evaluate the effect of doxofylline on reducing the inflammatory response in mechanically ventilated rats with chronic obstructive pulmonary disease (COPD).A total of 40 eight-week-old male Sprague Dawley rats were randomly divided into four groups of 10 rats each: a control group (group C), a model group (group M), a model + natural saline group (group N), and a doxofylline group (group D). Then mechanical ventilation, drug intervention, and the extraction of the experimental material were performed in each group. Pulmonary tissue samples were taken after 120 minutes of mechanical ventilation and the pulmonary histopathological changes and the wet/dry (W/D) weight ratio of the pulmonary tissue were identified. The levels of tumor necrosis factor α (TNF-α) and interleukin 10 (IL-10) were detected using an enzyme-linked immunosorbent assay, and the expression levels of c-Jun-N-terminal kinase (JNK) and phosphorylated c-Jun N-terminal kinase (p-JNK) were detected using immunohistochemistry.

Compared with group C, the pulmonary histopathology in groups M, N, and D showed typical changes associated with COPD. Furthermore, the W/D weight ratio and levels of TNF-α, JNK, and p-JNK in the pulmonary tissue increased in groups M, N, and D (P < 0.05), while the levels of IL-10 decreased (P < 0.05). Compared with group M, no statistically significant changes in the above indicators were detected in the pulmonary tissue of group N (P > 0.05). Compared with group N, the W/D weight ratio and levels of TNF-α, JNK, and p-JNK in the pulmonary tissue decreased in group D (P < 0.05), while the levels of IL-10 increased (P < 0.05).

Doxofylline might attenuate pulmonary inflammatory responses in mechanically ventilated rats with COPD, and the JNK/stress-activated protein kinase signaling pathway is involved in doxofylline's inhibition of inflammatory responses in the pulmonary tissue of rats with COPD.